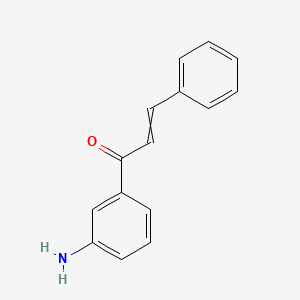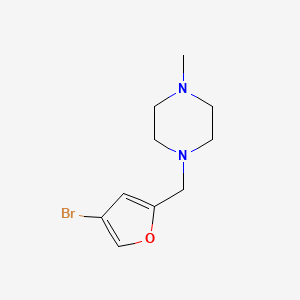
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde
Descripción general
Descripción
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a trimethylsilyl-ethynyl group and a carboxaldehyde group. This compound is of interest due to its unique structural properties, which make it useful in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with trimethylsilylethynyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The thiophene ring provides a conjugated system that can interact with biological molecules, making it useful in the development of bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Trimethylsilyl)ethynyl]thiophene
- 3-[(Trimethylsilyl)ethynyl]thiophene
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde
Uniqueness
4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the carboxaldehyde group on the thiophene ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12OSSi |
|---|---|
Peso molecular |
208.35 g/mol |
Nombre IUPAC |
4-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)5-4-9-6-10(7-11)12-8-9/h6-8H,1-3H3 |
Clave InChI |
XNICXMOVHOACRE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CSC(=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[p-(benzyloxy)phenoxy]propionate](/img/structure/B8697248.png)
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine](/img/structure/B8697253.png)



